molecular formula C24H21FN4O3 B2973383 2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide CAS No. 921778-27-0

2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide

Cat. No.: B2973383
CAS No.: 921778-27-0
M. Wt: 432.455
InChI Key: KDBSAPJHTMYWEL-UHFFFAOYSA-N
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Description

This compound is a pyrido[3,2-d]pyrimidine derivative characterized by a 4-fluorobenzyl group at position 3 and an N-phenethylacetamide side chain. Its structure combines a bicyclic pyrido-pyrimidine core with a fluorinated aromatic substituent and a phenethylamide moiety, features often associated with enhanced bioavailability and target binding in medicinal chemistry .

Properties

CAS No.

921778-27-0

Molecular Formula

C24H21FN4O3

Molecular Weight

432.455

IUPAC Name

2-[3-[(4-fluorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(2-phenylethyl)acetamide

InChI

InChI=1S/C24H21FN4O3/c25-19-10-8-18(9-11-19)15-29-23(31)22-20(7-4-13-27-22)28(24(29)32)16-21(30)26-14-12-17-5-2-1-3-6-17/h1-11,13H,12,14-16H2,(H,26,30)

InChI Key

KDBSAPJHTMYWEL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCNC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)F)N=CC=C3

solubility

not available

Origin of Product

United States

Mechanism of Action

Biological Activity

The compound 2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrido-pyrimidine core with various substituents that may influence its biological activity. The presence of the 4-fluorobenzyl group is particularly notable as fluorinated compounds often exhibit enhanced metabolic stability and bioactivity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that it may inhibit certain cancer cell lines by targeting specific pathways involved in cell proliferation.
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit enzymes such as serine proteases, which play crucial roles in various physiological processes.
  • Neuroprotective Effects : Its potential to penetrate the blood-brain barrier opens avenues for research into neuroprotective applications.

The mechanisms underlying the biological activity of this compound are multifaceted:

  • Inhibition of Cell Proliferation : The compound may disrupt signaling pathways critical for cancer cell growth.
  • Enzyme Interaction : By binding to the active sites of target enzymes, it prevents substrate access and subsequent catalytic activity.
  • Modulation of Neurotransmitter Systems : Its structural properties suggest potential interactions with neurotransmitter receptors, which could mediate neuroprotective effects.

Research Findings and Case Studies

Several studies have investigated the biological activity of similar compounds or derivatives. Here are key findings relevant to the compound :

StudyFindings
Identified as a potent inhibitor of Polo-like kinase 1 (Plk1), suggesting anticancer potential.
Demonstrated selective inhibition of phenylethanolamine N-methyltransferase (PNMT), indicating possible applications in CNS disorders.
Explored the synthesis and evaluation of related pyrimidine derivatives showing significant anticancer activity against various cell lines.

Discussion

The biological activity of 2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide is promising but requires further investigation to fully elucidate its pharmacodynamics and therapeutic potential. The diversity in its mechanism of action highlights its versatility as a lead compound for drug development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Variations
  • Pyrido[3,2-d]pyrimidine vs. Thieno[3,2-d]pyrimidine: The compound 2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methoxypropyl)acetamide (ChemSpider ID: 879138-87-1) shares the 4-fluorobenzyl group but replaces the pyrido core with a thieno[3,2-d]pyrimidine ring. This substitution introduces sulfur into the aromatic system, which may alter electronic properties and metabolic stability .
  • Tetrahydropyrimidine Derivatives: Compounds like 5-benzyl-N-(3-chloro-4-fluorophenyl)-3-(2,4-difluorobenzyl)-4-oxotetrahydropyrimidine-1(2H)-carboxamide (compound 51) feature a partially saturated pyrimidine ring.
Substituent Effects
  • Fluorinated Groups: The 4-fluorobenzyl group is conserved across multiple analogs (e.g., compound 51 and the thieno-pyrimidine derivative). Fluorination typically enhances lipophilicity and resistance to oxidative metabolism, improving pharmacokinetic profiles .
  • Acetamide Side Chains: The N-phenethylacetamide side chain in the target compound differs from the 3-methoxypropyl group in the thieno-pyrimidine analog. The phenethyl group’s bulkier aromatic structure may enhance binding to hydrophobic pockets in biological targets compared to smaller alkoxy chains .

Key Observations :

  • The pyridine-pyridinyl hybrids in exhibit higher melting points (268–287°C), likely due to strong intermolecular interactions from halogen substituents .
  • Yields for these analogs range from 67% to 81%, reflecting efficient synthetic protocols .

Research Findings and Implications

  • Synthetic Feasibility: The target compound’s synthesis likely follows routes similar to those for compound 51 (EDC/HOBt-mediated coupling) or the thieno-pyrimidine analog (multistep functionalization) .
  • Biological Potential: While direct data are unavailable, the fluorobenzyl group’s prevalence in kinase inhibitors (e.g., EGFR or VEGFR targets) and the pyrido-pyrimidine core’s rigidity suggest possible anticancer or anti-inflammatory activity .
  • Optimization Opportunities: Substituting the phenethyl group with smaller alkyl chains (e.g., methoxypropyl) could improve solubility, as seen in the thieno-pyrimidine analog .

Q & A

Q. What are the common synthetic routes for preparing this compound, and what methodological considerations are critical?

The synthesis typically involves multi-step reactions:

  • Substitution : Reacting nitroarenes with fluorobenzyl derivatives under alkaline conditions to introduce the 4-fluorobenzyl group .
  • Reduction : Iron powder in acidic media reduces nitro intermediates to amines, as seen in analogous pyrimidine syntheses .
  • Condensation : Coupling the amine intermediate with acetamide derivatives using condensing agents like EDC·HCl and HOBt·H₂O .
    Key Considerations : Optimize reaction pH for substitution (alkaline conditions) and monitor intermediates via TLC or HPLC to ensure purity .

Q. How is the compound structurally characterized, and which analytical techniques are most reliable?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., fluorobenzyl protons at δ 7.2–7.4 ppm and pyrido-pyrimidine carbonyls at δ 165–170 ppm) .
  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding patterns, as demonstrated in structurally similar acetamide derivatives .
  • Mass Spectrometry : High-resolution LC-MS validates molecular weight (e.g., [M+H]⁺ expected at m/z 475.18) .

Q. What methodologies ensure purity assessment and quantify impurities?

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) separate the compound from byproducts like unreacted fluorobenzyl intermediates .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen (CHN) percentages must align with theoretical values (e.g., C: 63.4%, H: 4.5%, N: 11.8%) .

Advanced Research Questions

Q. How can researchers address discrepancies in synthetic yields reported across studies?

Contradictions often arise from:

  • Reagent Ratios : Excess condensing agents (e.g., EDC·HCl) may improve coupling efficiency but require post-reaction quenching to avoid side reactions .
  • Temperature Control : Reduction steps with iron powder are exothermic; maintaining 25–30°C prevents decomposition .
    Methodological Fix : Use design of experiments (DoE) to test variables like solvent polarity (DMF vs. THF) and catalyst loading .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

  • Salt Formation : Co-crystallization with succinic acid improves aqueous solubility (tested in pyrimidine analogs) .
  • Lipophilicity Modifications : Introducing polar groups (e.g., hydroxyl or morpholine) to the phenethyl moiety reduces logP while retaining target affinity .
  • Nanoformulation : Encapsulation in PEGylated liposomes enhances plasma half-life, as shown in related dihydropyridines .

Q. How can structure-activity relationship (SAR) studies guide functional group modifications?

  • Fluorobenzyl Group : Replacement with chlorobenzyl reduces target binding (IC₅₀ increases from 12 nM to >1 μM in kinase assays), indicating its role in hydrophobic interactions .
  • Acetamide Linker : Substituting N-phenethyl with N-cyclohexyl decreases metabolic stability (t₁/₂ < 1 hr in liver microsomes) .
    Method : Use molecular docking (AutoDock Vina) to predict binding affinities before synthesis .

Q. What experimental designs are recommended for pharmacokinetic (PK) profiling?

  • In Vivo PK : Administer 10 mg/kg (IV/oral) in rodent models; collect plasma samples at 0.5, 2, 6, 12, and 24 hr. Quantify via LC-MS/MS (LLOQ: 1 ng/mL) .
  • Tissue Distribution : Radiolabel the compound with ¹⁴C at the pyrimidine ring; autoradiography tracks accumulation in target organs .

Q. How should researchers resolve contradictions in reported biological activity data?

  • Assay Conditions : Standardize ATP concentrations (e.g., 10 μM for kinase assays) to minimize variability .
  • Data Normalization : Use positive controls (e.g., staurosporine for kinase inhibition) to calibrate inter-lab results .
  • Meta-Analysis : Apply statistical tools (e.g., R/Bioconductor) to aggregate data from PubChem and ChEMBL, adjusting for assay type (e.g., cell-free vs. cell-based) .

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